N-{4-[(4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a benzoyl group, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, while the piperazine ring can be synthesized through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield a nitro derivative, while reduction of the benzoyl group may produce a benzyl alcohol derivative .
Scientific Research Applications
N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can interact with metal ions, while the benzoyl and sulfonyl groups can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: This compound also contains a triazole ring and a benzoyl group, but lacks the piperazine and sulfonyl groups.
N-[7-CHLORO-4-[4-(PHENOXYMETHYL)-1H-1,2,3-TRIAZOL-1-YL]QUINOLINE]-ACETAMIDE: This compound features a triazole ring and a quinoline moiety, but differs in its overall structure and functional groups.
Uniqueness
N-[4-({4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, benzoyl group, piperazine ring, and sulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21N7O4S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-[4-[4-(tetrazol-1-yl)benzoyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H21N7O4S/c1-15(28)22-17-4-8-19(9-5-17)32(30,31)26-12-10-25(11-13-26)20(29)16-2-6-18(7-3-16)27-14-21-23-24-27/h2-9,14H,10-13H2,1H3,(H,22,28) |
InChI Key |
IYRNTPWYRXEMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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